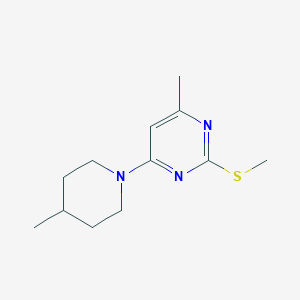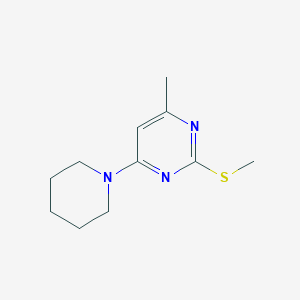
4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly referred to as 4M6MS, is an organic compound that has been studied extensively in recent years. It is a derivative of the pyrimidine ring system, and is composed of three nitrogen atoms and four carbon atoms. 4M6MS is a highly versatile compound that has a wide range of applications in the scientific research field. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4M6MS has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 1,2,3-triazoles, 1,3,5-triazoles, and 1,3,4-oxadiazoles. It has also been used in the study of biochemical and physiological effects. In particular, it has been used to study the effects of various drugs on the human body, as well as to study the effects of various toxins and pollutants on the environment.
Mecanismo De Acción
The mechanism of action of 4M6MS is not fully understood. However, it is believed that it acts as a nucleophile, which means that it can bind with other molecules and form new chemical bonds. This allows it to act as a catalyst in a variety of chemical reactions. Additionally, it is believed that 4M6MS can bind to certain enzymes and receptors in the body, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6MS are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes and receptors, such as the enzyme acetylcholinesterase. Additionally, 4M6MS has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the immune system, as well as to have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages to using 4M6MS in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is highly stable and can be stored for long periods of time. Finally, it is highly versatile and can be used in a variety of experiments.
However, there are also some limitations to using 4M6MS in laboratory experiments. First, it is not water soluble, which can make it difficult to use in certain experiments. Second, it is not very soluble in organic solvents, which can also limit its use in certain experiments. Finally, it is not very reactive, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for 4M6MS research. First, it could be used to study the effects of various drugs on the human body. Second, it could be used to study the effects of various toxins and pollutants on the environment. Third, it could be used to study the effects of various pharmaceuticals on the human body. Fourth, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the metabolism of certain drugs.
Métodos De Síntesis
The synthesis of 4M6MS is achieved through a series of chemical reactions. The first step involves the reaction of 4-methylpiperidine with sulfuryl chloride to form 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C. The second step involves the reaction of the 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride with sodium azide to form 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. This reaction is also performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C.
Propiedades
IUPAC Name |
4-methyl-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-4-6-15(7-5-9)11-8-10(2)13-12(14-11)16-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUDMANXHNFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)

![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)
![2-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6437167.png)
![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)
![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)
![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)